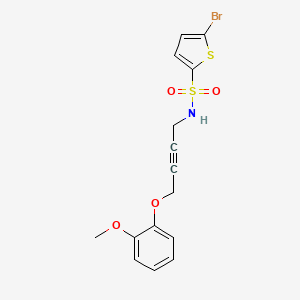

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4S2/c1-20-12-6-2-3-7-13(12)21-11-5-4-10-17-23(18,19)15-9-8-14(16)22-15/h2-3,6-9,17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGPJNYDNDERLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the But-2-yn-1-yl Intermediate: This step involves the coupling of 2-methoxyphenol with a but-2-yn-1-yl halide under basic conditions to form 4-(2-methoxyphenoxy)but-2-yne.

Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Sulfonamide Formation: The final step involves the reaction of the brominated thiophene with a sulfonamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the thiophene ring enables palladium-catalyzed cross-coupling reactions. Studies on similar 5-bromo-N-alkylthiophene-2-sulfonamides demonstrate efficient coupling with aryl boronic acids under Suzuki conditions .

Example Reaction

5-Bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide + Aryl boronic acid → Biaryl derivative

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₃PO₄

-

Solvent: 1,4-dioxane/H₂O (10:1)

-

Temperature: 90°C, 30 hours

-

Yield: 56–72%

Key Findings :

-

Electron-withdrawing groups on boronic acids improve coupling efficiency .

-

The propargyl ether chain remains stable under these conditions .

Alkylation of Sulfonamide Nitrogen

The sulfonamide nitrogen can undergo alkylation to introduce diverse substituents. For example, LiH-mediated alkylation with alkyl bromides in DMF at room temperature modifies the N-position .

-

Dissolve 5-bromo-thiophene-2-sulfonamide in DMF.

-

Add LiH (1 eq) and alkyl bromide (1 eq).

-

Stir at RT for 3 hours.

-

Precipitate with water and recrystallize.

Limitations :

Hydrolysis of Methoxy Group

The 2-methoxyphenoxy moiety may undergo demethylation under acidic or oxidative conditions. While not explicitly documented for this compound, similar methoxy groups in benzothiazole-thiophene derivatives hydrolyze to phenolic derivatives using HBr/AcOH .

Hypothetical Pathway :

-

Reagent: 48% HBr in AcOH

-

Temperature: 100°C, 6 hours

Functionalization of Propargyl Ether

The but-2-yn-1-yl group can participate in cycloaddition or oxidation reactions:

(a) Oxidation to Ketone

-

Product: Ketone derivative (requires validation via experimental studies).

(b) Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)

-

Product: Triazole-linked conjugate (theoretical based on propargyl reactivity).

Antimicrobial Activity Correlations

Derivatives of 5-bromo-N-alkylthiophene-2-sulfonamides exhibit potent antibacterial activity against resistant strains (e.g., NDM-1-Klebsiella pneumoniae) .

-

Smaller alkyl chains (e.g., propyl) enhance bacterial membrane penetration.

-

MIC values: 0.39–1.56 μg/mL for optimized derivatives.

Table 1. Suzuki-Miyaura Cross-Coupling Yields with Varied Boronic Acids

| Boronic Acid Substituent | Yield (%) |

|---|---|

| Phenyl | 72 |

| 4-CN-C₆H₄ | 68 |

| 3-CF₃-C₆H₄ | 61 |

| 2-Thienyl | 56 |

Table 2. Alkylation Reactions of Sulfonamide Nitrogen

| Alkyl Bromide | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methyl | 3 | 85 |

| Ethyl | 3 | 78 |

| Benzyl | 4 | 65 |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide against various bacterial strains. The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis, similar to other sulfonamides.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies indicate its effectiveness against various cancer cell lines, suggesting it could serve as a potential therapeutic agent.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |

The anticancer activity is believed to arise from the compound's ability to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation signals.

Study on Antimicrobial Efficacy

A recent study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting its potential in treating persistent infections caused by biofilm-forming bacteria.

Anticancer Research

In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed increased levels of cleaved PARP and caspase-3 in treated cells.

Mechanism of Action

The mechanism by which 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The presence of the sulfonamide group suggests potential interactions with sulfonamide-sensitive enzymes.

Comparison with Similar Compounds

Similar Compounds

5-bromo-N-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.

5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The unique combination of functional groups in 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide provides distinct reactivity and potential applications compared to its analogs. The methoxy group can influence the electronic properties and reactivity, while the bromine atom allows for further functionalization through substitution reactions.

This detailed overview highlights the synthesis, reactivity, applications, and uniqueness of this compound, showcasing its potential in various scientific and industrial fields

Biological Activity

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and a methoxyphenoxy substituent, which contribute to its biological properties. The presence of bromine enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit various enzymes, particularly carbonic anhydrases (CAs), which are crucial for physiological processes such as pH regulation and ion transport.

- Antitumor Activity : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells. This suggests that this compound may also target tubulin, interfering with mitotic processes.

- Antimicrobial Properties : The bromine atom can enhance membrane permeability, potentially allowing the compound to exert antimicrobial effects against various pathogens.

Biological Activity Overview

The biological activities of this compound have been explored in several studies:

Antitumor Studies

In a study examining the effects of related sulfonamide compounds on cancer cells, it was found that certain derivatives exhibited sub-micromolar cytotoxicity against human tumor cell lines. These compounds disrupted microtubule stability, leading to G2/M phase arrest in the cell cycle. Although specific data on this compound is limited, it is hypothesized that similar mechanisms may apply due to structural similarities with active compounds .

Enzyme Inhibition Studies

Research has indicated that sulfonamides can effectively inhibit carbonic anhydrases with varying degrees of potency. For instance, compounds with similar structures have shown Ki values ranging from nanomolar to micromolar concentrations against different isoforms of CAs. This suggests that this compound may also possess significant enzyme inhibitory activity .

Q & A

Q. What are the optimized synthetic routes for preparing 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis typically involves a Sonogashira coupling to introduce the but-2-yn-1-yl moiety. Key steps include:

- Reacting 5-bromothiophene-2-sulfonamide with a propargyl bromide derivative under microwave irradiation (60°C, 10 min) using Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.05 equiv) in THF with triethylamine as a base .

- Purification via liquid-liquid extraction (EtOAc/HCl/brine) and column chromatography.

- Validation using HPLC-MS for purity (>95%) and ¹H/¹³C NMR to confirm regiochemistry of the alkyne linkage .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- ¹H and ¹³C NMR : Identify methoxyphenoxy protons (δ 3.8–4.2 ppm for OCH₃) and sulfonamide NH (δ 10.2–10.8 ppm) .

- X-ray crystallography : Resolve steric effects from the but-2-yn-1-yl group; refine torsion angles (e.g., C-S-N-C) to confirm spatial arrangement .

- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of sulfonamide derivatives be systematically addressed?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values in enzyme assays) while normalizing variables like cell lines (e.g., U87MG glioma) and assay protocols .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the methoxyphenoxy group) to isolate substituent effects .

- Dose-response profiling : Use high-throughput screening to validate activity thresholds and identify off-target interactions .

Q. What computational strategies predict the reactivity and binding modes of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonamide S=O as H-bond acceptors) .

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., carbonic anhydrase) using software like GROMACS; analyze binding free energy with MM-PBSA .

- AI-driven QSAR : Train models on PubChem datasets to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How can regioselectivity challenges in functionalizing the thiophene ring be resolved?

- Methodological Answer :

- Directing group strategies : Use the sulfonamide moiety to guide electrophilic substitution (e.g., bromination at C5 via NBS in DMF at 0°C) .

- Cross-coupling optimization : Screen ligands (e.g., XPhos vs. SPhos) for Suzuki-Miyaura reactions to install aryl groups at C3/C4 .

- In situ monitoring : Employ flow-chemistry setups with real-time UV-Vis to track intermediates and adjust reaction parameters dynamically .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported yields for Sonogashira coupling steps?

- Methodological Answer :

- Variable screening : Test catalyst loadings (0.01–0.1 equiv Pd), solvent polarity (THF vs. DMF), and base strength (Et₃N vs. K₂CO₃) to identify optimal conditions .

- Byproduct analysis : Use LC-MS to detect homocoupling byproducts (e.g., diynes) and adjust stoichiometry of alkyne precursors .

- Reproducibility protocols : Standardize degassing methods (N₂ vs. Ar) and microwave power settings (200–300 W) to minimize batch-to-batch variability .

Experimental Design for SAR Studies

Q. What strategies are effective in designing analogs to probe the pharmacological potential of this compound?

- Methodological Answer :

- Bioisosteric replacement : Substitute the bromine atom with CF₃ or CN to modulate electron-withdrawing effects .

- Alkyne chain modification : Replace but-2-yn-1-yl with shorter (propargyl) or branched chains to assess steric effects on target binding .

- Biological testing : Evaluate cytotoxicity (MTT assay) and selectivity (kinase panel screening) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.